1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride

Description

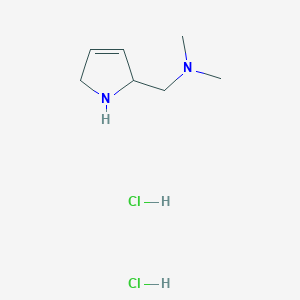

1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine dihydrochloride is a secondary amine salt featuring a partially unsaturated pyrrolidine (2,5-dihydro-1H-pyrrole) ring linked to a dimethylmethanamine group. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(2,5-dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h3-4,7-8H,5-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJAGGKKSNUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1C=CCN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine; dihydrochloride (CAS Number: 2490426-54-3) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the synthesis, structural characteristics, and biological activities associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine; dihydrochloride is C9H12Cl2N2. Its molecular weight is approximately 199.12 g/mol. The compound features a pyrrole ring structure, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with substituted pyrrole derivatives. Various methodologies have been explored in literature to optimize yield and purity, including solvent-free conditions and microwave-assisted reactions.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine, exhibit significant antimicrobial activity. A study demonstrated that related pyrrole compounds showed efficacy against both Gram-positive and Gram-negative bacteria using disk diffusion methods . The presence of electron-withdrawing groups in the structure was found to enhance antimicrobial effectiveness.

Antioxidant Activity

The antioxidant properties of pyrrole derivatives have been extensively studied. Compounds similar to 1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine have shown promising results in scavenging free radicals, which contributes to their potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have reported that pyrrole-based compounds can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of various pyrrole derivatives, it was found that modifications to the pyrrole ring significantly influenced antibacterial potency. For instance, compounds with nitro or halogen substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antioxidant Assessment

A recent investigation utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of synthesized pyrrole derivatives. The results indicated that compounds with specific functional groups displayed superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .

Research Findings Summary Table

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and analogues:

Key Structural Differences and Implications

Ring Size and Saturation: The target compound’s unsaturated pyrrolidine ring (5-membered) balances strain and flexibility, enabling conformational adaptability in receptor binding. Tetrahydrofuran analogues (e.g., diphenyltetrahydrofuran derivatives) incorporate an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to pyrrolidine .

Substituent Effects :

- Aromatic groups (e.g., methoxyphenyl in ) increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.

- Diphenyltetrahydrofuran derivatives () combine hydrophobicity (diphenyl) with polar oxygen, optimizing balance for CNS-targeted drugs.

Salt Forms: The dihydrochloride salt in the target compound improves solubility (>100 mg/mL in water, inferred from trimethylammonium chloride data) compared to non-salt forms like free bases . Monohydrochloride salts (e.g., ) exhibit lower solubility than dihydrochlorides.

Pharmacological Profiles

- Neuroprotection : Tetrahydrofuran derivatives () show efficacy in preclinical models of neurodegeneration, likely due to oxygen-mediated receptor interactions. Pyrrolidine analogues may exhibit similar activity but with altered pharmacokinetics.

- Antidepressant Activity: Indole-containing compounds () target serotonin receptors, while diphenyltetrahydrofuran derivatives modulate monoamine transporters .

- Synthetic Accessibility : The target compound’s synthesis likely follows standard reductive amination protocols (e.g., formaldehyde with primary amines, as in ), whereas tetrahydrofuran derivatives require enantioselective steps (e.g., enzymatic desymmetrization in ).

Critical Analysis of Divergent Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.